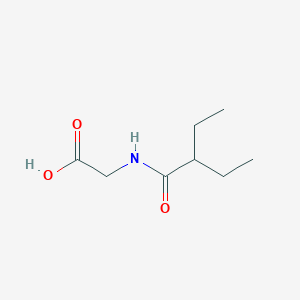

2-(2-Ethylbutanamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethylbutanamido)acetic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an amide group attached to a substituted acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-(2-Ethylbutanamido)acetic acid typically involves the reaction of 2-ethylbutanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Des Réactions Chimiques

2-(2-Ethylbutanamido)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

2-(2-Ethylbutanamido)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is utilized in studies involving enzyme inhibition, protein modification, and metabolic pathways.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amide-containing pharmaceuticals.

Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of 2-(2-Ethylbutanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the carboxyl group can participate in ionic interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

2-(2-Ethylbutanamido)acetic acid can be compared with other similar compounds, such as:

2-(2-Methylbutanamido)acetic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.

2-(2-Propylbutanamido)acetic acid:

2-(2-Butanamido)acetic acid: Lacking the ethyl substitution, this compound exhibits different physical and chemical characteristics.

Activité Biologique

2-(2-Ethylbutanamido)acetic acid, a derivative of acetic acid, has garnered attention due to its potential biological activities. This compound is structurally related to acetic acid, which is known for various therapeutic properties, including metabolic regulation and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound features an amide functional group attached to the acetic acid backbone, which may influence its solubility and interaction with biological systems. The compound's CAS number is 98552-89-7, indicating its unique identity in chemical databases.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : It interacts with various biological targets, similar to other thiazole derivatives, which are known for their diverse biological activities such as antioxidant, analgesic, anti-inflammatory, and antimicrobial effects.

- Biochemical Pathways : This compound may activate or inhibit specific biochemical pathways and enzymes or modulate receptor activity within cells.

- Pharmacokinetics : The pharmacokinetic profile suggests that once administered, the compound's behavior in physiological systems can be unpredictable, potentially leading to varied therapeutic outcomes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on thiazole derivatives have shown efficacy against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential effectiveness.

Metabolic Effects

Acetic acid is recognized for its role in metabolic regulation. A systematic review highlighted that dietary acetic acid supplementation can significantly reduce fasting blood glucose (FBG) levels and triglycerides in individuals with type 2 diabetes . Given the structural relationship between acetic acid and this compound, it is plausible that the latter may exhibit similar metabolic benefits.

Case Studies

- Antidiabetic Potential : In a clinical trial involving dietary acetic acid supplementation, participants experienced significant reductions in plasma triglycerides and FBG levels . Although direct studies on this compound are lacking, these findings support further investigation into its potential as a therapeutic agent for metabolic disorders.

- Antimicrobial Testing : A study evaluating thiazole derivatives found that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may warrant similar testing due to its structural characteristics.

Research Findings Summary Table

Propriétés

IUPAC Name |

2-(2-ethylbutanoylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-6(4-2)8(12)9-5-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBPOIJTBSCBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.